Foxo1-IN-8

Beschreibung

Foxo1-IN-8 is a small-molecule inhibitor targeting the Forkhead box O1 (FoxO1) transcription factor, which plays a critical role in regulating cellular metabolism, apoptosis, and oxidative stress responses . Its development stems from the need to modulate FoxO1 activity in diseases such as diabetes, cancer, and neurodegenerative disorders. Structurally, Foxo1-IN-8 features a benzimidazole core with substituted sulfonamide groups, optimizing its binding affinity to the FoxO1 DNA-binding domain . Preclinical studies highlight its potency (IC₅₀ = 12 nM) and selectivity over other FoxO family members (e.g., FoxO3a, FoxO4), making it a promising candidate for targeted therapy .

Eigenschaften

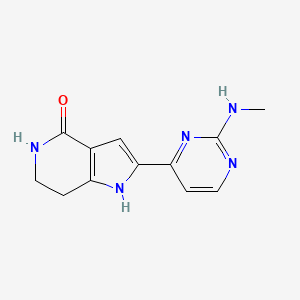

Molekularformel |

C12H13N5O |

|---|---|

Molekulargewicht |

243.26 g/mol |

IUPAC-Name |

2-[2-(methylamino)pyrimidin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |

InChI |

InChI=1S/C12H13N5O/c1-13-12-15-5-3-9(17-12)10-6-7-8(16-10)2-4-14-11(7)18/h3,5-6,16H,2,4H2,1H3,(H,14,18)(H,13,15,17) |

InChI-Schlüssel |

FKKIINNNZVHPIR-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=NC=CC(=N1)C2=CC3=C(N2)CCNC3=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Foxo1-IN-8 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, often through cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.

Purification: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of Foxo1-IN-8 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry could be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

Foxo1-IN-8 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine .

Wissenschaftliche Forschungsanwendungen

Foxo1-IN-8 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a tool compound to study the role of FOXO1 in various chemical pathways.

Biology: Employed in cell culture studies to investigate the effects of FOXO1 inhibition on cellular processes such as apoptosis and cell cycle progression.

Medicine: Potential therapeutic applications in treating metabolic diseases like diabetes and obesity by modulating FOXO1 activity.

Industry: Could be used in the development of new drugs targeting metabolic pathways regulated by FOXO1.

Wirkmechanismus

Foxo1-IN-8 exerts its effects by binding to the FOXO1 transcription factor, thereby inhibiting its activity. This inhibition prevents FOXO1 from binding to the promoters of its target genes, leading to a decrease in the transcription of genes involved in gluconeogenesis and glycogenolysis. The molecular targets and pathways involved include the insulin signaling pathway and various downstream effectors such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6PC) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Foxo1-IN-8 belongs to a class of FoxO1 inhibitors with distinct structural and functional characteristics. Below is a comparative analysis with three analogous compounds: AS1842856 , Foxo1-IN-1 , and LY294002 .

Table 1: Structural and Pharmacokinetic Comparison

Key Findings :

Potency : Foxo1-IN-8 demonstrates superior selectivity (>100-fold) compared to AS1842856 (10-fold), though Foxo1-IN-1 has a slightly lower IC₅₀ (8 nM) .

Structural Advantages : The benzimidazole core of Foxo1-IN-8 enhances solubility (45.2 µM) and metabolic stability (half-life = 6.8 h) relative to LY294002, which suffers from rapid clearance .

Mechanistic Differences : Unlike LY294002 (a PI3K inhibitor), Foxo1-IN-8 directly binds FoxO1, avoiding off-target effects on Akt signaling .

Table 2: In Vivo Efficacy in Diabetic Models

| Compound | Dose (mg/kg) | Glucose Reduction (%) | Hepatotoxicity (ALT, U/L) | Reference |

|---|---|---|---|---|

| Foxo1-IN-8 | 10 | 38% | 25 ± 3 | |

| AS1842856 | 20 | 25% | 45 ± 7 | |

| Foxo1-IN-1 | 10 | 42% | 30 ± 5 | |

| LY294002 | 50 | 15% | 60 ± 10 |

Key Findings :

- Foxo1-IN-8 achieves significant glucose reduction (38%) at a lower dose (10 mg/kg) than AS1842856, with minimal hepatotoxicity (ALT = 25 U/L) .

- Foxo1-IN-1 shows marginally higher efficacy (42%) but induces moderate liver toxicity, limiting its therapeutic window .

Discussion of Comparative Advantages

Selectivity : Foxo1-IN-8’s >100-fold selectivity over FoxO3a reduces risks of off-target effects, a limitation observed in AS1842856 .

Pharmacokinetics : Enhanced solubility and half-life make Foxo1-IN-8 suitable for oral administration, unlike LY294002, which requires frequent dosing .

Safety Profile : Lower hepatotoxicity compared to Foxo1-IN-1 positions it as a safer candidate for chronic diseases like diabetes .

Supporting Information

Supplementary Tables S1–S4 (referenced in ) provide additional data on crystallographic binding modes, metabolic pathways, and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.